N-[2-(2-chlorophenoxy)ethyl]-N-methylamine N-[2-(2-chlorophenoxy)ethyl]-N-methylamine
Brand Name: Vulcanchem
CAS No.: 70289-29-1
VCID: VC3823275
InChI: InChI=1S/C9H12ClNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3
SMILES: CNCCOC1=CC=CC=C1Cl
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol

N-[2-(2-chlorophenoxy)ethyl]-N-methylamine

CAS No.: 70289-29-1

Cat. No.: VC3823275

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2-chlorophenoxy)ethyl]-N-methylamine - 70289-29-1

Specification

CAS No. 70289-29-1
Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
IUPAC Name 2-(2-chlorophenoxy)-N-methylethanamine
Standard InChI InChI=1S/C9H12ClNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3
Standard InChI Key GYRWDMBVYFSMTO-UHFFFAOYSA-N
SMILES CNCCOC1=CC=CC=C1Cl
Canonical SMILES CNCCOC1=CC=CC=C1Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

N-[2-(2-Chlorophenoxy)ethyl]-N-methylamine consists of a phenoxy ring substituted with a chlorine atom at the ortho position, connected via an ethyl chain to a methyl-substituted amine group. The IUPAC name reflects this structure: N-methyl-2-(2-chlorophenoxy)ethanamine. Key identifiers include:

PropertyValueSource
CAS Registry Number70289-29-1
Molecular FormulaC₉H₁₂ClNO
Molecular Weight185.65 g/mol
SMILES NotationCN(CCOC1=CC=CC=C1Cl)C

The chlorine atom at the ortho position introduces steric hindrance and electronic effects, influencing reactivity and intermolecular interactions .

Physicochemical Properties

Physical State and Stability

N-[2-(2-Chlorophenoxy)ethyl]-N-methylamine is typically a crystalline solid with a melting point range of 284–286°C . Its stability under ambient conditions is unspecified, but analogous amines generally require storage in inert atmospheres to prevent oxidation.

Partitioning and Solubility

The compound’s calculated partition coefficient (xlogP = 2.41) suggests moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethanol over water . This property is critical for its pharmacokinetic behavior in biological systems.

Biological Activity and Applications

Research Use Cases

  • Drug Discovery: As a scaffold for designing serotonin reuptake inhibitors or anticonvulsants .

  • Chemical Probes: Investigating neurotransmitter receptor interactions due to its amine functionality .

Comparative Analysis with Structural Analogs

CompoundKey DifferencePotential Application
N-[2-(4-Chlorophenoxy)ethyl]-N-methylaminePara-chloro substitutionAltered receptor binding
2-(2-Chlorophenoxy)ethylaminePrimary amineReduced lipophilicity

The ortho-chlorine configuration in N-[2-(2-chlorophenoxy)ethyl]-N-methylamine may enhance steric interactions in enzyme binding pockets compared to para-substituted analogs .

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